6-Bromo-3-fluoropyridin-2-amine
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Overview
Description
6-Bromo-3-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191.003. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Studies have investigated the reactivity of halogenated pyridines, including 6-bromo-3-fluoropyridin-2-amine, with potassium amide in liquid ammonia, exploring substitution reactions that yield amino derivatives and cine-substitutions producing different amino derivatives, alongside ring transformations and replacement reactions for various halogenated substituents (Streef & Hertog, 2010). These transformations are crucial for the development of novel synthetic routes in organic chemistry.
Radiosynthesis Applications
- The compound has been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence. This process demonstrates the compound's potential in the preparation of radiolabeled compounds for imaging and diagnostic purposes (Pauton et al., 2019).
Ligand Design for Metal Complexes
- Research on the synthesis of unsymmetrical tripodal ligands for metal complexes has utilized 6-bromo-2-pyridylmethyl and 6-fluoro-2-pyridylmethyl derivatives. These studies explore the steric and electronic influences of such ligands on the geometry and reactivity of metal centers, highlighting applications in coordination chemistry and catalysis (Benhamou et al., 2011).
Amination Mechanisms
- Investigations into the amination mechanisms of halopyridines have provided insights into the reaction pathways and intermediate species formed during the synthesis of amino-substituted pyridines. Understanding these mechanisms is vital for optimizing synthetic strategies and developing new compounds with desired functionalities (Pieterse & Hertog, 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 6-bromo-3-fluoropyridin-2-amine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
The compound is a solid at room temperature and is recommended to be stored at 2-8°c .
Properties
IUPAC Name |
6-bromo-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALYPYUMLGQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.